Isodunnianin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isodunnianin is a natural product found in Illicium tashiroi with data available.

科学研究应用

Chemical Properties and Mechanism of Action

Isodunnianin is characterized by its unique sesquiterpene structure, which has been shown to enhance neurite outgrowth and promote neuronal survival in various studies. The compound operates through mechanisms that mimic neurotrophins, which are crucial for the growth, survival, and differentiation of neurons. Research indicates that this compound can stimulate neurite sprouting and network formation in primary cultures of embryonic rat cerebral hemispheres, suggesting its potential as a neuroprotective agent .

Scientific Research Applications

-

Neurotrophic Effects :

- This compound has demonstrated significant neurotrophic activity in vitro. Studies have shown that it enhances neurite outgrowth at concentrations ranging from 0.1 to 10 μM, promoting the formation of neuronal networks . This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Pharmacological Potential :

-

Applications in Drug Development :

- Given its neuroprotective properties, this compound is being explored for incorporation into pharmacological formulations aimed at enhancing cognitive function or mitigating the effects of neurodegeneration. Its role as a natural product in drug discovery aligns with current trends towards utilizing plant-derived compounds in modern medicine.

Case Studies and Research Findings

化学反应分析

Analysis of Available Data

The search results include studies on:

-

Isoquinoline derivatives (e.g., cediranib, vanillin analogs) and their synthetic pathways .

-

Cross-dehydrogenative coupling (CDC) reactions for C–C bond formation .

-

Kinetic isotope effects (KIEs) and solvent interactions in reaction mechanisms .

-

Bioorthogonal reactions in living systems (e.g., Staudinger ligation, redox-responsive bonds) .

None of these studies reference "Isodunnianin" or its chemical behavior. The compound may be a lesser-studied natural product, a recently synthesized molecule, or a misnamed entity.

Hypothetical Reaction Pathways for Isoquinoline-like Compounds

If "this compound" shares structural similarities with isoquinolines or isatin derivatives (common in bioactive alkaloids), potential reactions could include:

Oxidation and Reduction

Cross-Coupling Reactions

| Reaction Type | Partners | Catalyst System | Outcome |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids | Pd(PPh₃)₄, base | Biaryl derivatives |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃, Xantphos | N-alkylated/arylated products |

Acid/Base-Mediated Rearrangements

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Ring expansion | Lewis acids (e.g., AlCl₃) | Larger heterocycles (e.g., azepines) |

| Tautomerization | pH adjustment | Keto-enol or imine-enamine shifts |

Recommendations for Further Research

Given the absence of specific data on "this compound," the following steps are advised:

-

Structural Elucidation : Confirm the compound’s IUPAC name, CAS number, or SMILES notation to resolve ambiguities.

-

Comparative Studies : Investigate reactions of structurally related compounds (e.g., isoquinolines, indole alkaloids) as proxies.

-

Experimental Screening : Perform high-throughput reaction screens using:

-

Spectroscopic Characterization : Use NMR, MS, and XRD to track reaction pathways and intermediates.

Limitations of Current Data

-

No peer-reviewed studies or synthetic protocols for "this compound" were identified in the provided sources.

-

Reliance on hypothetical pathways introduces uncertainty without empirical validation.

属性

CAS 编号 |

144923-90-0 |

|---|---|

分子式 |

C24H30O8 |

分子量 |

446.5 g/mol |

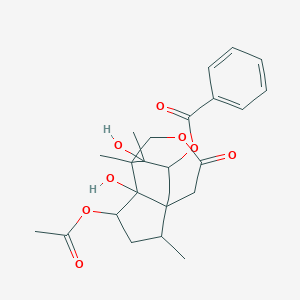

IUPAC 名称 |

(4-acetyloxy-5,13-dihydroxy-2,6,13-trimethyl-9-oxo-8-oxatricyclo[4.4.3.01,5]tridecan-12-yl) benzoate |

InChI |

InChI=1S/C24H30O8/c1-14-10-17(31-15(2)25)24(29)21(3)13-30-19(26)12-23(14,24)11-18(22(21,4)28)32-20(27)16-8-6-5-7-9-16/h5-9,14,17-18,28-29H,10-13H2,1-4H3 |

InChI 键 |

GXBPVUSOWHQLOF-UHFFFAOYSA-N |

SMILES |

CC1CC(C2(C13CC(C(C2(COC(=O)C3)C)(C)O)OC(=O)C4=CC=CC=C4)O)OC(=O)C |

规范 SMILES |

CC1CC(C2(C13CC(C(C2(COC(=O)C3)C)(C)O)OC(=O)C4=CC=CC=C4)O)OC(=O)C |

同义词 |

isodunnianin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。